molecular formula C18H15N5O B2837539 Ehp-inhibitor-1

Ehp-inhibitor-1

Cat. No.: B2837539
M. Wt: 317.3 g/mol
InChI Key: KWGYGRTZRXWSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ehp-inhibitor-1, also known as Ehp inhibitor 2, is a potent inhibitor that primarily targets the Eph family tyrosine kinase . Eph receptors are a class of receptor tyrosine kinases that play critical roles in various biological processes, including cell adhesion, migration, and angiogenesis.

Mode of Action

This compound interacts with its target, the Eph receptors, by binding to them and inhibiting their kinase activity . This interaction disrupts the signaling pathways mediated by these receptors, leading to changes in cellular processes regulated by these pathways.

Pharmacokinetics

It is known that this compound is soluble in dmso , suggesting that it may be administered in a suitable vehicle for in vivo studies

Result of Action

Given its target, it is likely to affect processes regulated by eph receptors, such as cell adhesion, migration, and angiogenesis

Action Environment

It is known that the compound is stable for up to 3 years when stored at -20°c

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ehp-inhibitor-1 involves a series of chemical reactions that result in the formation of its unique molecular structure. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of key intermediates and final product purification .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis, followed by rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) to confirm the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ehp-inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Ehp-inhibitor-1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its high specificity for Eph family tyrosine kinases, making it a valuable tool for studying the specific roles of these kinases in various biological processes. Its high purity and well-characterized inhibitory activity further enhance its utility in scientific research .

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-24-14-6-2-4-12(8-14)15-10-21-18-16(11-22-23(18)17(15)19)13-5-3-7-20-9-13/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYGRTZRXWSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.